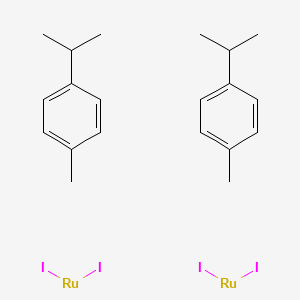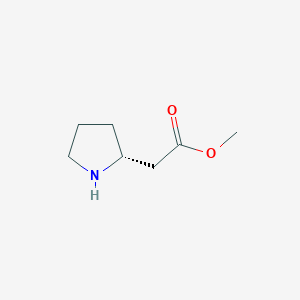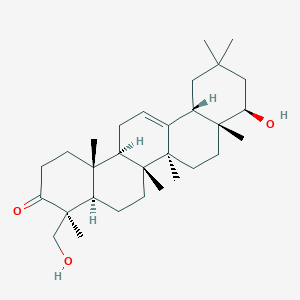![molecular formula C10H16S B1631435 (1R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2-thione](/img/structure/B1631435.png)
(1R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2-thione: is a chiral sulfur-containing compound derived from camphor. It is known for its unique structural properties and its applications in various fields of science and industry. The compound is characterized by the presence of a thioketone group, which replaces the carbonyl group in camphor, giving it distinct chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2-thione typically involves the thiolation of camphor. One common method is the reaction of camphor with phosphorus pentasulfide (P2S5) under controlled conditions. The reaction proceeds as follows:
- Camphor is dissolved in an appropriate solvent, such as toluene or benzene.
- Phosphorus pentasulfide is added to the solution.
- The mixture is heated under reflux for several hours.
- The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale thiolation processes using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: (1R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2-thione undergoes various chemical reactions, including:
Oxidation: The thioketone group can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thioketone group can yield thiols or thioethers, depending on the reducing agent used.
Substitution: The thioketone group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the sulfur atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Corresponding substituted products with nucleophiles.
科学的研究の応用
Chemistry: (1R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2-thione is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in asymmetric synthesis and chiral catalysis.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and enzymes, are of particular interest.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals with chiral centers.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings.
作用機序
The mechanism of action of (1R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2-thione involves its interaction with molecular targets through its thioketone group. The sulfur atom in the thioketone group can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical effects. The compound’s chiral nature also allows for specific interactions with chiral centers in biological molecules, influencing their activity and function.
類似化合物との比較
Camphor: The parent compound of (1R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2-thione, containing a carbonyl group instead of a thioketone group.
(1R)-(+)-Camphor: The enantiomer of camphor with a different chiral configuration.
Thioacetone: A simpler thioketone compound with similar reactivity but different structural properties.
Uniqueness: this compound is unique due to its chiral thioketone structure, which imparts distinct chemical and physical properties. Its ability to participate in a wide range of chemical reactions and its applications in various scientific fields make it a valuable compound for research and industrial use.
特性
分子式 |
C10H16S |
|---|---|
分子量 |
168.3 g/mol |
IUPAC名 |
(1R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione |
InChI |
InChI=1S/C10H16S/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3/t7?,10-/m0/s1 |
InChIキー |
AAADKYXUTOBAGS-MHPPCMCBSA-N |
SMILES |
CC1(C2CCC1(C(=S)C2)C)C |
異性体SMILES |
C[C@@]12CCC(C1(C)C)CC2=S |
正規SMILES |
CC1(C2CCC1(C(=S)C2)C)C |
ピクトグラム |
Flammable; Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















